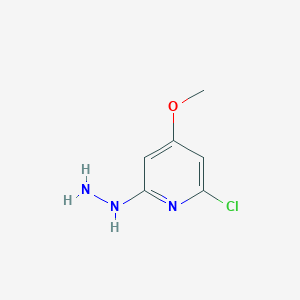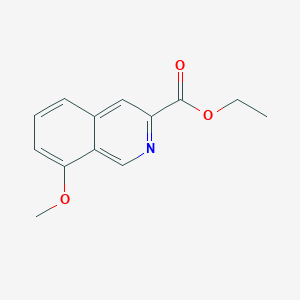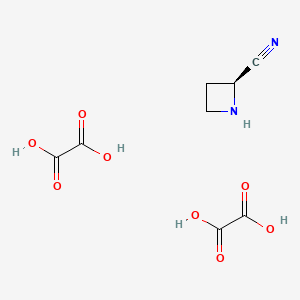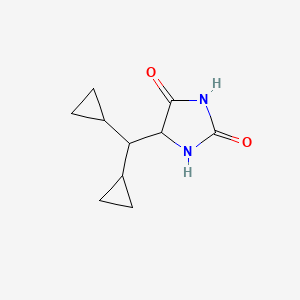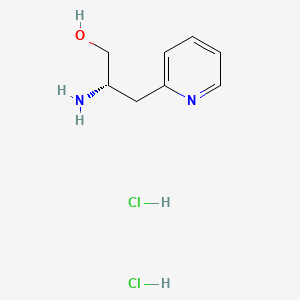![molecular formula C13H18BN3O2 B13671373 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13671373.png)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine: is a boron-containing heterocyclic compound. It is characterized by the presence of a boronate ester group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Borylation: The introduction of the boronate ester group is usually carried out via a palladium-catalyzed borylation reaction. Common reagents include bis(pinacolato)diboron and a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions:
Substitution Reactions: The boronate ester group can undergo various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide as the coupling partner.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products:
Substitution Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Oxidation Products: Formation of hydroxylated derivatives.
Reduction Products: Formation of reduced boronate esters.
科学研究应用
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.
Biology and Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a catalyst in organic reactions. The imidazo[1,2-a]pyridine core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
相似化合物的比较
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison:
- Structural Differences: While these compounds share the boronate ester group, they differ in the heterocyclic core or substituents attached to the boronate ester.
- Reactivity: The presence of different substituents can influence the reactivity and the types of reactions these compounds can undergo.
- Applications: Each compound may have unique applications based on its structure. For example, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine is particularly useful in medicinal chemistry, while others may be more suited for material science or organic synthesis.
属性
分子式 |
C13H18BN3O2 |
|---|---|
分子量 |
259.11 g/mol |
IUPAC 名称 |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-11-16-10(15)8-17(11)7-9/h5-8H,15H2,1-4H3 |
InChI 键 |
MZWFNWOYRRBWFH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13671292.png)
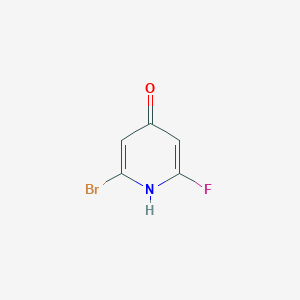

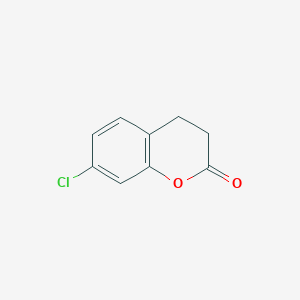


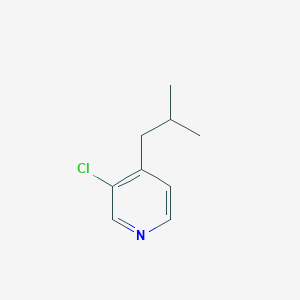
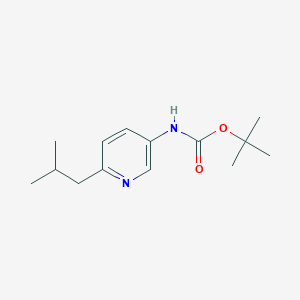
![N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13671324.png)
